4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate
Overview
Description
4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate typically involves the reaction of 4-chlorophenyl benzoate with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
4-Chlorophenyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate can be compared with other phthalimide derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
These compounds share the phthalimide core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(4-chlorophenyl) 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO6/c25-17-9-11-18(12-10-17)32-24(30)16-7-5-15(6-8-16)14-31-21(27)13-26-22(28)19-3-1-2-4-20(19)23(26)29/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQDLASZTQFSSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.